2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Catalog No.
S723604
CAS No.
331465-71-5
M.F
C18H39N4P
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicycl...

CAS Number

331465-71-5

Product Name

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

IUPAC Name

2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C18H39N4P

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3

InChI Key

WFHPXSHLCFHEIA-UHFFFAOYSA-N

SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C

Canonical SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C

Catalyst and Ligand:

,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane, also known as triisobutylphosphatrane, finds application in scientific research as a catalyst and ligand in various organic reactions. Its bulky isobutyl groups and central phosphorus atom contribute to its unique properties, making it particularly useful in specific reaction types.

Here are some examples of its use:

  • α-arylation of nitriles: Triisobutylphosphatrane serves as a ligand for transition metal catalysts in the α-arylation of nitriles with aryl bromides and chlorides. This reaction allows for the introduction of an aryl group (aromatic ring) onto the alpha position of a nitrile functional group. Source: European Journal of Inorganic Chemistry<165::AID-EJIC165>3.0.CO;2-P)
  • Stille cross-coupling: Triisobutylphosphatrane can also act as a ligand in Stille cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl chlorides and various coupling partners. This reaction is valuable in organic synthesis for constructing complex molecules. Source: Journal of the American Chemical Society:

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a phosphorus atom integrated within a bicyclic framework, which is further substituted with multiple isobutyl groups. The molecular formula of this compound is C₁₈H₃₉N₄P, and it has a molecular weight of approximately 342.51 g/mol. Its physical properties include a boiling point ranging from 110 to 118 °C at 0.5 mmHg and a density of 0.964 g/cm³ .

As mentioned earlier, TTBP's significance lies in its potential as a catalyst. Its mechanism of action likely involves a combination of Lewis acid-base interactions. The Lewis acidic phosphorus center can activate carbonyl groups in substrates, making them more susceptible to nucleophilic attack. Conversely, the basic nitrogens can interact with protons, facilitating their removal during the reaction process [].

The chemical reactivity of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane can be attributed to its tetraaza and phosphabicyclo structures. It can undergo various reactions typical of phosphines and amines, including:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Coordination Chemistry: The phosphorus atom can coordinate with transition metals, forming complexes that may exhibit unique catalytic properties.
  • Hydrolysis: In the presence of water or moisture, it may hydrolyze to form phosphonic acids or other derivatives.

Synthesis of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane typically involves multi-step synthetic routes:

  • Formation of the Bicyclic Framework: Initial synthesis may involve cyclization reactions of appropriate precursors containing nitrogen and phosphorus.
  • Alkylation: Subsequent alkylation with isobutyl halides introduces the isobutyl groups onto the nitrogen atoms.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity.

This compound has potential applications in various fields:

  • Catalysis: Its unique structure allows it to serve as a ligand in coordination chemistry and catalysis.
  • Material Science: It may be utilized in developing advanced materials due to its stability and reactivity.
  • Pharmaceuticals: Given its potential biological activity, it could be explored for drug development.

Several compounds share structural features with 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane:

Compound NameStructure TypeUnique Features
2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecaneBicyclicContains isopropyl groups instead of isobutyl
TriethylphosphineLinearSimpler structure with no bicyclic features
Phosphatrane derivativesVariousSimilar nitrogen-phosphorus frameworks but differing substituents

The uniqueness of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane lies in its specific combination of a bicyclic structure with multiple isobutyl groups and its potential applications in catalysis and pharmaceuticals.

XLogP3

4.2

Wikipedia

Triisobutylazaphosphatrane

Dates

Modify: 2023-08-15

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